molecular formula C19H35NO3Si B14413868 1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine CAS No. 82991-92-2

1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine

Cat. No.: B14413868
CAS No.: 82991-92-2
M. Wt: 353.6 g/mol
InChI Key: OIMCUXHODIZLKT-UHFFFAOYSA-N
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Description

1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine is a chemical compound known for its unique structure and properties It is characterized by the presence of three tert-butoxy groups attached to a silicon atom, along with an N-(4-methylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine typically involves the reaction of tert-butyl alcohol with a silicon-containing precursor, such as trichlorosilane, in the presence of a base. The reaction proceeds through the formation of tert-butoxy groups on the silicon atom. The N-(4-methylphenyl) group is introduced through a subsequent reaction with an appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.

Scientific Research Applications

1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine involves its interaction with various molecular targets and pathways. The tert-butoxy groups and the N-(4-methylphenyl) group contribute to its reactivity and ability to form stable complexes with other molecules. The silicon atom plays a crucial role in its chemical behavior, influencing its interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3-Tri(3-tert-butyl-4-hydroxy-6-methylphenyl)butane
  • 1,1,1-Tri-tert-butoxy-N-(4-methoxyphenyl)silanamine

Uniqueness

1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine is unique due to its specific combination of tert-butoxy groups and the N-(4-methylphenyl) group attached to a silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

82991-92-2

Molecular Formula

C19H35NO3Si

Molecular Weight

353.6 g/mol

IUPAC Name

4-methyl-N-[tris[(2-methylpropan-2-yl)oxy]silyl]aniline

InChI

InChI=1S/C19H35NO3Si/c1-15-11-13-16(14-12-15)20-24(21-17(2,3)4,22-18(5,6)7)23-19(8,9)10/h11-14,20H,1-10H3

InChI Key

OIMCUXHODIZLKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

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